molecular formula C13H13F4NO2 B13155491 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13155491
M. Wt: 291.24 g/mol
InChI Key: YWXDGWPVDVUUBP-UHFFFAOYSA-N
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Description

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a fluorophenyl group and a trifluoromethyl group

Properties

Molecular Formula

C13H13F4NO2

Molecular Weight

291.24 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13F4NO2/c14-10-4-2-1-3-8(10)5-9-6-18-7-12(9,11(19)20)13(15,16)17/h1-4,9,18H,5-7H2,(H,19,20)

InChI Key

YWXDGWPVDVUUBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)(C(=O)O)C(F)(F)F)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl and trifluoromethyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform a series of functional group transformations to introduce the desired substituents. Reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups on the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorophenyl or trifluoromethyl groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid:

Chemical Properties and Specifications
this compound has the CAS number 2059943-76-7 .

Specifications

  • CAS Number: 2059943-76-7
  • Chemical Structure: Information on the chemical structure is available .

Potential Applications

While the search results do not explicitly detail the applications of this compound, some related compounds and research areas suggest potential uses:

  • Analogous Compounds as Catalysts: (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, a related pyrrolidine derivative, is used as an organocatalyst in various bond-forming reactions . This suggests that this compound might also have catalytic applications .
  • Tryptophan-Kynurenine Pathway Research: Research into the tryptophan-kynurenine metabolic pathway involves investigating compounds for roles in neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Pyrrolidine derivatives might be relevant in this context, though the specific application of the title compound isn't detailed in the provided context .
  • Pharmaceutical Research: Fluorophenyl and trifluoromethyl groups are common motifs in pharmaceuticals. The presence of these groups in the title compound suggests it could be an intermediate in the synthesis of a pharmaceutical .

Safety Information

  • No specific safety information or hazard statements are available in the search results for this compound .

Mechanism of Action

The mechanism of action of 4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring structure but differ in their substituents.

    Trifluoromethyl-substituted pyridines: These compounds contain the trifluoromethyl group but have a pyridine ring instead of a pyrrolidine ring.

Uniqueness

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the fluorophenyl and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.

Biological Activity

4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This compound is characterized by the presence of both a fluorophenyl and a trifluoromethyl group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry.

  • Molecular Formula : C13H13F4NO2
  • CAS Number : 2059943-76-7
  • Molecular Weight : 291.24 g/mol

The structure includes a pyrrolidine ring, which is significant in various biological interactions. The trifluoromethyl group is known to influence lipophilicity and metabolic stability, potentially enhancing the compound's efficacy.

Antiinflammatory Properties

Research indicates that pyrrolidine derivatives exhibit notable anti-inflammatory effects. A study assessed various compounds' ability to inhibit cyclooxygenase (COX) enzymes, crucial in inflammatory processes. The results showed that certain derivatives had significant inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM for COX-1 and 23.8 μM to 34.4 μM for COX-2 .

CompoundIC50 (COX-1)IC50 (COX-2)
4b26.04 μM31.4 μM
4d28.39 μM23.8 μM

These findings suggest that the incorporation of fluorinated groups enhances the anti-inflammatory potential of pyrrolidine derivatives.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of trifluoromethyl and fluorophenyl groups can significantly modulate the biological activity of pyrrolidine derivatives. For instance, the trifluoromethyl group has been associated with increased potency in inhibiting various enzymes involved in inflammatory pathways .

Case Studies

  • In Vivo Studies :
    In a carrageenan-induced paw edema model, compounds similar to this compound demonstrated significant reduction in edema, comparable to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Assays :
    Preliminary cytotoxicity assays indicated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent .

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